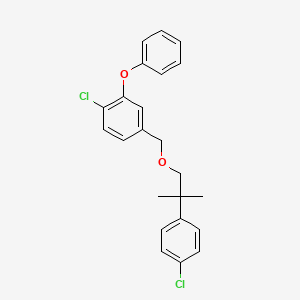
3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether typically involves the reaction of 3-Phenoxy-4-chlorobenzyl chloride with 2-(4-chlorophenyl)-2-methylpropanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or chlorobenzyl groups.
Reduction: Reduction reactions could target the chlorobenzyl group, potentially converting it to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions may occur at the chlorobenzyl group, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include phenoxybenzoic acids or chlorobenzoic acids.
Reduction: Products may include benzyl alcohol derivatives.
Substitution: Products may include azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a drug precursor.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenoxybenzyl alcohol
- 4-Chlorobenzyl chloride
- 2-(4-Chlorophenyl)-2-methylpropanol
Eigenschaften
CAS-Nummer |
83492-94-8 |
|---|---|
Molekularformel |
C23H22Cl2O2 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
1-chloro-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H22Cl2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-8-13-21(25)22(14-17)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
QBBJNJFRCDLQJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




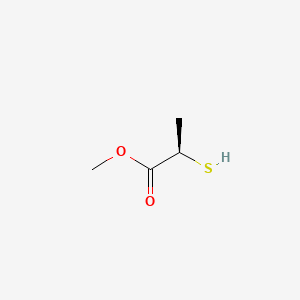
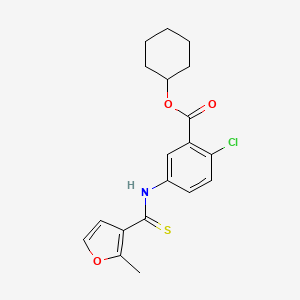
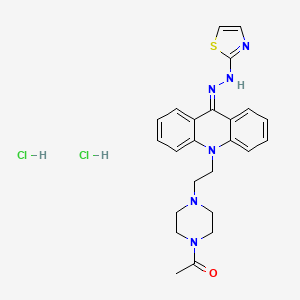
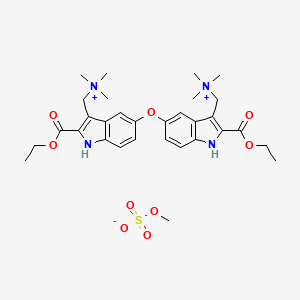
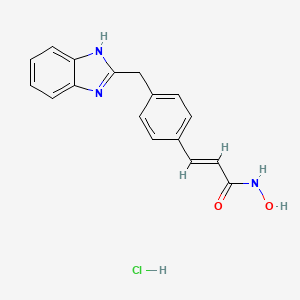
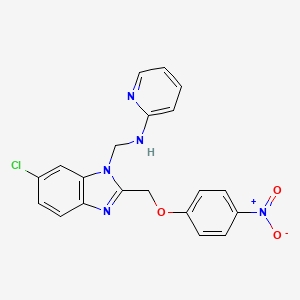
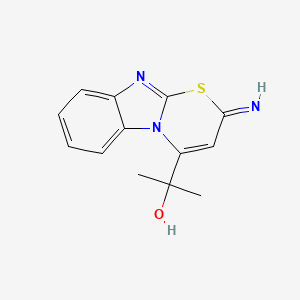
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
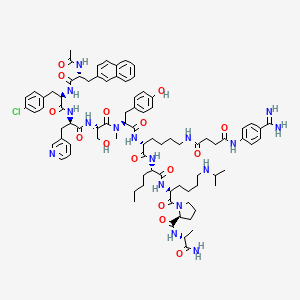
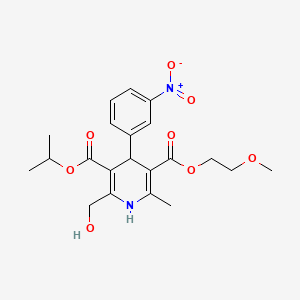
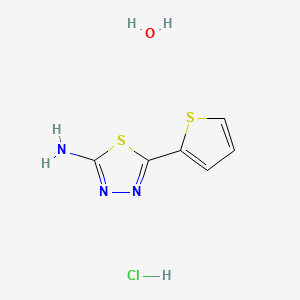
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
